molecular formula C12H12O2 B3056722 2-Ethoxynaphthalen-1-ol CAS No. 73733-01-4

2-Ethoxynaphthalen-1-ol

Cat. No.: B3056722
CAS No.: 73733-01-4
M. Wt: 188.22 g/mol
InChI Key: PGARRYOTCVOJQR-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalen-1-ol is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxynaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGARRYOTCVOJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632139
Record name 2-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73733-01-4
Record name 2-Ethoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Naphthalene Derivatives in Organic Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic synthesis. algoreducation.comnumberanalytics.com Its planar structure and delocalized pi-electron system grant it significant aromatic stability, yet it remains sufficiently reactive to participate in a variety of chemical transformations. algoreducation.comijrpr.com This reactivity allows for the creation of a vast array of naphthalene derivatives, which are compounds where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups.

The importance of these derivatives is evident across numerous sectors. In industrial chemistry, they are pivotal intermediates. For instance, the oxidation of naphthalene yields phthalic anhydride (B1165640), a precursor for producing polymers, plasticizers, and dyes. numberanalytics.comijrpr.comwikipedia.org Hydrogenated derivatives like tetralin and decalin are employed as high-boiling point solvents. wikipedia.org Furthermore, naphthalene derivatives are integral to the development of advanced materials, including superplasticizers for concrete and components for organic light-emitting diodes (OLEDs). algoreducation.com In medicinal chemistry, the naphthalene scaffold is present in various pharmaceuticals, such as the nonsteroidal anti-inflammatory drug (NSAID) nabumetone (B1676900) and the beta-blocker propranolol. wikipedia.orgontosight.ai

Substituted Naphthols: a Key Subclass with Broad Academic Relevance

Within the large family of naphthalene (B1677914) derivatives, naphthols—naphthalene rings bearing a hydroxyl (-OH) group—are of particular interest. When these naphthols are further modified with other functional groups, they are known as substituted naphthols. This class of compounds is a focal point of significant academic and industrial research. researchgate.netrmit.edu.vn

Substituted naphthols are prized for several key reasons:

Synthetic Intermediates: The naphthol skeleton is a valuable starting point for constructing more complex molecules, including natural products and drug candidates. researchgate.netrmit.edu.vn Their functional groups can be readily modified, making them versatile building blocks in multi-step syntheses. nih.govresearchgate.net

Biological Activity: Many natural and synthetic substituted naphthols exhibit a wide range of biological and pharmaceutical activities. ontosight.airesearchgate.netrmit.edu.vn Research has explored their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents. ontosight.aimdpi.com

Ligands in Catalysis: Certain substituted naphthols, particularly chiral derivatives like BINOL (1,1'-Bi-2-naphthol), are crucial ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Materials Science: The unique photophysical properties of some substituted naphthols make them suitable for applications in optoelectronics and as fluorescent probes. researchgate.net Recently, naphthol-substituted polymers have been investigated for use in anion exchange membranes, demonstrating good conductivity and stability. bohrium.com

The development of efficient and regioselective methods for synthesizing polysubstituted naphthols is an active area of research, as it opens doors to new materials and therapeutic agents. nih.govresearchgate.netacs.org

Research Trajectories for 2 Ethoxynaphthalen 1 Ol

Direct Synthesis Strategies for this compound

The direct synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency and control of substitution patterns. These methods range from classical etherification reactions to modern catalytic hydroxylations and intricate multi-step sequences.

Williamson Ether Synthesis Approaches to Ethoxynaphthalene Derivatives

The Williamson ether synthesis is a fundamental and widely employed method for preparing ethers, including ethoxynaphthalene derivatives. snnu.edu.cnprepchem.com This S\textsubscriptN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. snnu.edu.cn For the synthesis of simple ethoxynaphthalenes like 2-ethoxynaphthalene, the process typically starts with the corresponding naphthol.

A common procedure involves the etherification of 2-naphthol (B1666908) with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux to drive the formation of the ether. prepchem.com An alternative and often higher-yielding approach involves the deprotonation of the naphthol with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form the more nucleophilic naphthoxide ion, which then reacts with an ethylating agent like ethyl bromide or diethyl sulfate. researchgate.net

To synthesize the target molecule, this compound, a direct Williamson ether synthesis would necessitate starting from a dihydroxy precursor, namely 1,2-dihydroxynaphthalene. The key challenge in this approach is achieving selective monoetherification, as both hydroxyl groups are potential reaction sites. Processes for the selective monoetherification of dihydroxylated phenolic compounds have been developed. For instance, reacting a dihydroxynaphthalene with an etherifying agent like an alkyl carboxylate in the presence of a carboxylic acid salt can favor the formation of the monoether. google.com This selectivity is crucial for preventing the formation of the diether byproduct.

Reactants Conditions Product Yield Reference
2-Naphthol, Ethanol, Sulfuric AcidReflux2-Ethoxynaphthalene96% researchgate.net
2-Naphthol, Potassium Hydroxide, IodoethaneMethanol (B129727), Microwave (130°C)2-EthoxynaphthaleneYields doubled vs. conventional heating
1,2-Dihydroxynaphthalene, Alkyl CarboxylateCarboxylic Acid Salt CatalystMonoether of DihydroxynaphthaleneSelective Formation google.com

Regioselective Hydroxylation Reactions of Ethoxynaphthalenes

Achieving the synthesis of this compound from 2-ethoxynaphthalene requires the regioselective introduction of a hydroxyl group at the C-1 position. This represents a significant synthetic challenge due to the multiple reactive positions on the naphthalene ring. Modern catalytic methods, particularly those involving enzymatic and biomimetic systems, offer promising solutions.

Engineered cytochrome P450 enzymes have emerged as powerful biocatalysts for the selective hydroxylation of inert C-H bonds. researchgate.net Variants of P450 enzymes, such as those derived from Bacillus megaterium (P450 BM-3), have been engineered to hydroxylate various aromatic compounds, including naphthalene and its derivatives. researchgate.netdntb.gov.ua For example, recombinant E. coli cells expressing specific P450 genes have been shown to hydroxylate substrates like 1-methoxynaphthalene (B125815) and 1-ethoxynaphthalene. researchgate.net While these systems demonstrate the potential for direct hydroxylation, controlling the regioselectivity to exclusively target the C-1 position of 2-ethoxynaphthalene remains an area of active research. The specific residue at certain positions in the enzyme's active site, such as position 352 in naphthalene dioxygenase, has been shown to control the regioselectivity of hydroxylation on the aromatic ring. nih.gov

Non-enzymatic catalytic systems are also being explored. For instance, palladium-catalyzed oxidation reactions using molecular oxygen as the oxidant have been developed for the α-hydroxylation of carbonyl compounds, demonstrating the potential for selective C-H bond activation and hydroxylation. rsc.org

Multi-step Reaction Sequences for Functionalized Naphthalene Scaffolds

When direct methods are not feasible or lack the required selectivity, multi-step synthetic sequences provide a robust alternative for constructing complex molecules like this compound. These sequences allow for the stepwise introduction and manipulation of functional groups.

One potential multi-step pathway could begin with the functionalization of a readily available naphthalene derivative. For example, 2-ethoxynaphthalene can be brominated at the C-1 position. A patent describes a method for preparing 1-bromo-2-ethoxynaphthalene (B1337326) by reacting 2-ethoxynaphthalene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a catalyst. google.com The resulting 1-bromo-2-ethoxynaphthalene can then be converted to the target alcohol. This could be achieved through a nucleophilic substitution reaction with a hydroxide source, potentially mediated by a copper catalyst, or by forming a Grignard reagent followed by oxidation.

Precursor Design and Chemical Transformations

The successful synthesis of this compound is highly dependent on the strategic design of precursors and the application of selective chemical transformations. This involves either starting with a precursor that already contains some of the required functionality or employing methods that can selectively modify the naphthalene core.

Derivatization from Naphthol Precursors

The most direct precursor for this compound is 1,2-dihydroxynaphthalene. This compound is known as a major metabolite of naphthalene in humans and its detection and quantification in urine are established, indicating its chemical accessibility. nih.gov The synthesis of the target molecule from this precursor hinges on the ability to selectively etherify the hydroxyl group at the 2-position while leaving the 1-hydroxyl group intact.

The selective functionalization of diols is a well-recognized challenge in organic synthesis. ualberta.caresearchgate.net As mentioned previously, specific conditions for the Williamson ether synthesis can be employed to favor mono-etherification. A patent describes a process for the selective etherification of various dihydroxynaphthalenes, including 1,2-dihydroxynaphthalene, by reacting them with an alkyl carboxylate in the presence of a carboxylic acid salt. google.com Another approach involves using protecting groups. One hydroxyl group could be selectively protected, followed by the etherification of the other, and subsequent deprotection.

Alternatively, one could start from 2-hydroxy-1-naphthaldehyde (B42665). A patented method describes the synthesis of 2-ethoxy-1-naphthaldehyde (B42516) by reacting 2-hydroxy-1-naphthaldehyde with ethanol in the presence of sodium bisulfate monohydrate. google.com The resulting aldehyde could then be converted to the target alcohol, for instance, through a Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis.

Precursor Transformation Key Reagents/Conditions Intermediate/Product Reference
1,2-DihydroxynaphthaleneSelective MonoetherificationAlkyl Carboxylate, Carboxylic Acid Salt2-Alkoxy-naphthalen-1-ol google.com
2,3-DihydroxynaphthaleneMono-methylationCH₃I, K₂CO₃, DMSO3-Methoxy-2-naphthol rsc.org
2-Hydroxy-1-naphthaldehydeEtherificationAbsolute Ethanol, NaHSO₄·H₂O2-Ethoxy-1-naphthaldehyde google.com

Selective Functionalization of Naphthalene Ring Systems

The regioselective functionalization of the naphthalene core is a powerful strategy for synthesizing specifically substituted derivatives. researchgate.net This often involves the use of directing groups, which position a catalyst to act on a specific C-H bond. researchgate.netnih.gov

For the synthesis of this compound, a strategy could involve starting with a 1-substituted naphthalene where the substituent directs the introduction of a second group at the C-2 position. For example, a picolinamide (B142947) directing group attached at the 1-position of naphthalene can direct cyanation to the C-8 position. researchgate.net While this specific example doesn't lead to the desired product, it illustrates the principle. The development of directing groups that guide functionalization to the C-2 position would be highly valuable.

Ruthenium-catalyzed multi-component reactions have also been shown to enable the remote C-H functionalization of naphthalenes, offering a modular approach to synthesizing multifunctional derivatives. rsc.org Furthermore, rhodium-catalyzed C-H naphthylation can be combined with a cascade directing group transformation to produce naphthalene-substituted aromatic esters. rsc.org These advanced catalytic methods provide powerful tools for precisely constructing complex substitution patterns on the naphthalene scaffold, which could be adapted for the synthesis of this compound. The choice of catalyst and directing group is critical for controlling the regioselectivity of these transformations. snnu.edu.cnthieme-connect.com

Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of complex molecules like this compound and its analogs, green chemistry principles focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts. Key areas of progress include photoredox catalysis and biocatalysis, which offer milder and more efficient alternatives to traditional synthetic methods.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. gaylordchemical.com This approach avoids the high temperatures and harsh reagents often required in traditional radical chemistry. A notable strategy involves a photoredox-induced radical relay for the synthesis of functionalized β-amino alcohol derivatives, which are structurally significant motifs. organic-chemistry.orgacs.org

This methodology employs an iridium-based photocatalyst that, upon irradiation with white LED light, initiates a cascade of reactions. gaylordchemical.com The process is typically triggered by the generation of a nitrogen-centered radical from an O-acyl hydroxylamine (B1172632) precursor. organic-chemistry.orgacs.orgnih.gov This radical then adds to an enol ether or a similar electron-rich alkene, creating a carbon-centered radical. In a subsequent step, this radical intermediate is trapped by another unsaturated partner, such as a styrene (B11656) or a phenylacetylene, to construct the final carbon skeleton of the product. gaylordchemical.com The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is often crucial, as it can also participate in the reaction pathway, for instance, through a Kornblum oxidation to yield a 4-oxo product when styrenes are used. gaylordchemical.com

This method is highly regioselective and tolerates a wide array of functional groups, making it a versatile tool for creating complex alcohol derivatives. organic-chemistry.orgacs.org The reactions proceed efficiently at room temperature, minimizing energy consumption and thermal degradation of sensitive substrates.

Table 1: Substrate Scope for Photoredox-Induced Synthesis of Functionalized β-Amino Alcohol Derivatives gaylordchemical.com This interactive table summarizes the yields for different substrates in a photoredox-catalyzed radical relay reaction.

Entry Aryl Group Starting Material Type Yield (%)
1 Phenyl Phenylacetylene 91
2 4-Methylphenyl Phenylacetylene 85
3 4-Methoxyphenyl Phenylacetylene 70
4 4-Fluorophenyl Phenylacetylene 75
5 2-Naphthyl Phenylacetylene 72
6 Phenyl Styrene 90
7 4-Chlorophenyl Styrene 81
8 3-Bromophenyl Styrene 76

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations, often under mild, aqueous conditions. In naphthalene chemistry, enzymes offer a green alternative for introducing hydroxyl groups and other functionalities with high regio- and stereocontrol.

One promising approach involves the use of heme-thiolate enzymes, particularly fungal peroxygenases, to catalyze the epoxidation of aromatic systems. nih.govacs.org For instance, a recombinant peroxygenase from Agrocybe aegerita (rAaeUPO) can directly convert naphthalene into naphthalene epoxide. rsc.org This highly reactive intermediate, which is often difficult to access via traditional synthesis, can then be trapped in situ by various nucleophiles. acs.orgresearchgate.net This chemoenzymatic, one-pot reaction yields valuable trans-disubstituted cyclohexadiene derivatives, which are versatile chiral building blocks for the synthesis of natural products and pharmaceuticals. nih.gov

Another biocatalytic strategy utilizes naphthalene dioxygenase (NDO) and dihydrodiol dehydrogenase enzymes. nih.gov NDO, a multi-component enzyme system, catalyzes the stereospecific cis-dihydroxylation of the naphthalene ring to produce the corresponding 1,2-dihydro-1,2-dihydroxy derivative. nih.gov This can be followed by a dehydrogenase-catalyzed transformation to the 1,2-dihydroxy derivative. nih.gov By cloning the genes for these enzymes into a host organism like E. coli and controlling their expression, it is possible to create biocatalysts capable of producing hydroxylated naphthalene derivatives in a controlled manner. nih.gov

Table 2: Optimization of Biocatalytic Epoxidation of Naphthalene and Nucleophilic Azide Addition acs.org This interactive table shows the effect of reaction time and nucleophile concentration on product yields in a peroxygenase-catalyzed reaction.

Entry Enzymatic Reaction Time (min) NaN₃ Concentration (mM) Naphthalene Conversion (%) 1-Naphthol Yield (%) Desired Product Yield (%)
1 5 250 83 29 54
2 10 250 85 39 46
3 15 250 84 45 39
4 20 250 80 50 30
5 10 125 83 46 37

Optimization of Reaction Conditions and Yields

A common strategy for constructing the naphthalene core is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov In these reactions, the choice of electrophile is critical. For example, using iodine monochloride (ICl) can lead to significantly higher yields and faster reaction times compared to using molecular iodine (I₂) or bromine (Br₂). nih.gov The presence or absence of a base, such as sodium bicarbonate (NaHCO₃), can also be decisive, sometimes improving yields dramatically by preventing side reactions. nih.gov

Similarly, in transition metal-catalyzed annulation reactions, such as the copper(I)-catalyzed synthesis of naphthalenes from o-bromobenzaldehydes and β-ketoesters, the choice of ligand, base, and solvent is key to achieving high yields. rsc.org Optimization studies often involve screening various combinations of these parameters to find the ideal conditions for a specific substrate. researchgate.netresearchgate.net For instance, the addition of an acid catalyst like camphorsulfonic acid (CSA) has been shown to increase yields by up to 20% in certain radical addition-cyclization sequences to form tetralones, which are precursors to naphthalenes. csic.es

Table 3: Example of Optimization for the Electrophilic Cyclization to a Naphthalene Derivative nih.gov This interactive table illustrates how changes in electrophile, base, and temperature affect the yield of a cyclization reaction to form a substituted naphthalene.

Entry Electrophile (equiv.) Base (equiv.) Temperature (°C) Time Yield (%)
1 I₂ (1.2) NaHCO₃ (3) 25 2 h 75
2 ICl (1.2) NaHCO₃ (3) 25 < 5 min 85
3 Br₂ (1.2) NaHCO₃ (3) 25 1 h 68
4 NBS (1.2) - 50 0.5 h 55
5 ICl (2) NaHCO₃ (2) -78 < 5 min 91

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involving the hydroxyl and ethoxy groups of this compound are fundamental to its chemical transformations. The feasibility of these reactions is contingent upon the reaction conditions and the nature of the attacking nucleophile.

S"N"1 Reaction Mechanisms

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group, water. The subsequent departure of the leaving group would generate a secondary carbocation on the naphthalene ring. However, the formation of such a carbocation is generally disfavored due to the inherent instability of carbocations on sp² hybridized carbon atoms of an aromatic system.

Similarly, the ethoxy group can be protonated under strongly acidic conditions, leading to the formation of an oxonium ion. Cleavage of the carbon-oxygen bond would result in the formation of a carbocation and ethanol. The stability of the resulting naphthalenyl cation is a critical factor influencing the reaction rate. The presence of the electron-donating hydroxyl group at the adjacent position can offer some stabilization through resonance.

S"N"2 Reaction Mechanisms

Direct displacement of the hydroxyl or ethoxy group via an S"N"2 mechanism is generally not feasible on an aromatic ring. The geometry of the naphthalene ring prevents the backside attack required for an S"N"2 reaction. The electron-rich nature of the aromatic system also repels incoming nucleophiles.

However, it is conceivable that the ethoxy group could be susceptible to nucleophilic attack under specific conditions, such as the Williamson ether synthesis in reverse, where a strong nucleophile attacks the ethyl group of the ether, leading to the formation of a naphthoxide ion and an ethyl derivative.

Role of Leaving Groups in Reactivity

The efficiency of nucleophilic substitution reactions is heavily dependent on the ability of the substituent to depart as a stable species. The hydroxyl group (OH⁻) is a poor leaving group due to its strong basicity. To enhance its leaving group ability, it must first be protonated in an acidic medium to form water (H₂O), a much better leaving group.

The ethoxy group (CH₃CH₂O⁻) is also a relatively poor leaving group. Its departure can be facilitated under strongly acidic conditions where it is protonated. Alternatively, conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, would create an excellent leaving group, making the carbon atom to which it is attached more susceptible to nucleophilic attack, although this typically applies to aliphatic systems.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and ethoxy groups. vpscience.orgmasterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

Both the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are powerful activating groups and are ortho-, para-directors. libretexts.orgmasterorganicchemistry.com This is due to the ability of the oxygen atom in both groups to donate a lone pair of electrons to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution. masterorganicchemistry.comlibretexts.org

In this compound, the hydroxyl group is at position 1 and the ethoxy group is at position 2. The directing effects of these two groups will influence the position of the incoming electrophile. The hydroxyl group strongly activates the ortho (position 2, which is already substituted, and position 8a, which is a bridgehead) and para (position 4) positions. The ethoxy group activates its ortho (positions 1 and 3) and para (position 6) positions.

The combined effect of these two activating groups leads to a complex regioselectivity profile. The most likely positions for electrophilic attack would be those that are activated by both groups or strongly activated by the more powerful activating group, which is typically the hydroxyl group. Therefore, positions 4 and 3 are the most probable sites for substitution. Steric hindrance from the existing substituents may also play a role in determining the final product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Group(s)Predicted Reactivity
3Ethoxy (-OCH₂CH₃)High
4Hydroxyl (-OH)High
5-Low
6Ethoxy (-OCH₂CH₃)Moderate
7-Low
8-Low

Reaction Kinetics and Transition State Analysis

The rate of electrophilic aromatic substitution on this compound is expected to be significantly faster than that of unsubstituted naphthalene due to the presence of the two activating groups. vpscience.org The rate-determining step of the reaction is typically the formation of the sigma complex (arenium ion). youtube.com

The stability of the transition state leading to the sigma complex determines the reaction rate. The electron-donating hydroxyl and ethoxy groups stabilize the transition state by delocalizing the positive charge that develops on the aromatic ring. For substitution at positions 3 and 4, the positive charge in the arenium ion intermediate can be effectively delocalized onto the oxygen atoms of the hydroxyl and ethoxy groups, respectively, leading to a lower activation energy and a faster reaction rate.

The kinetics of such reactions can be influenced by various factors, including the nature of the electrophile, the solvent, and the reaction temperature. For very reactive electrophiles, the reaction rate may become diffusion-controlled, where the rate is limited by how quickly the reactants can encounter each other in solution. rsc.org In some cases, the reaction may be under kinetic or thermodynamic control, leading to different product distributions at different temperatures. youtube.comacs.org

Table 2: Relative Stability of Arenium Ion Intermediates in the Nitration of this compound

Position of AttackKey Resonance ContributorRelative Stability
3Positive charge on C-2, stabilized by the ethoxy groupHigh
4Positive charge on C-1, stabilized by the hydroxyl groupVery High
6Positive charge on C-5 and C-7Moderate

Oxidation and Reduction Chemistry

The presence of both an electron-donating hydroxyl group and an ethoxy group on the naphthalene ring system influences its susceptibility to oxidation and reduction reactions. These reactions can be targeted at either the functional groups or the aromatic core, depending on the reagents and conditions employed.

The phenolic hydroxyl group in this compound is a primary site for oxidation. Under controlled conditions, this oxidation can lead to the formation of corresponding quinones, which are valuable synthetic intermediates. The position of the hydroxyl group at C-1 and the ethoxy group at C-2 directs the oxidation to form an ortho-quinone.

The electrochemical oxidation of polycyclic aromatic phenols provides a method for synthesizing polycyclic aromatic quinones. unit.no In this process, methanol can be used as a nucleophile to trap the initially formed phenoxonium cation as an acetal, which is then hydrolyzed to the quinone. unit.no For phenols with a hydroxyl group in the 2-position of a polycyclic system, o-quinones are typically formed. unit.no

Common oxidizing agents for the conversion of phenols to quinones include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Fremy's salt (potassium nitrosodisulfonate) unit.no

Hypervalent iodine reagents unit.no

The general transformation is illustrated below:

Figure 1: General scheme for the oxidation of this compound to its corresponding o-quinone.

Studies on the analogous compound, 5-methoxynaphthalen-1-ol, have shown that the hydroxyl group can be oxidized to form the corresponding quinone. This suggests a similar reactivity for this compound. The synthesis of substituted 2-hydroxy-1,4-naphthoquinones is also a subject of interest in medicinal chemistry. medjpps.com

The aromatic naphthalene core of this compound can undergo reduction under various conditions, leading to partially or fully saturated ring systems. The nature of the products depends on the reducing agent and the reaction parameters.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic rings, including naphthalene derivatives, typically requires forcing conditions such as high temperatures and pressures of hydrogen gas in the presence of a catalyst (e.g., Ni, Pd, Pt). libretexts.orgresearchgate.net Under these conditions, the naphthalene ring system can be fully reduced to the corresponding decalin derivative. However, under milder conditions, it is possible to achieve partial reduction, for instance, to a tetralin derivative. For naphthols, catalytic hydrogenation can also lead to the formation of tetralones in addition to the expected tetralols. researchgate.net

Dissolving Metal Reductions (Birch Reduction): The Birch reduction, which employs an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. libretexts.orgresearchgate.net The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituents. Electron-donating groups, such as hydroxyl and alkoxy groups, direct the reduction to the other, unsubstituted ring.

An alternative to the traditional Birch reduction involves the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF) at milder temperatures. huji.ac.il This method has been shown to reduce disubstituted naphthalenes, yielding mainly dihydro products. huji.ac.il The substitution pattern on the naphthalene ring dictates which ring is preferentially reduced. huji.ac.il

Reduction Method Reagents and Conditions Typical Products
Catalytic HydrogenationH₂, Catalyst (Ni, Pd, Pt), High T/PTetralin or Decalin derivatives
Birch ReductionNa or Li, liquid NH₃, AlcoholDihydronaphthalene derivatives
C₈K ReductionC₈K, THF, 0°CDihydronaphthalene derivatives

Other Characteristic Reactions of Alkyl Aryl Ethers and Phenols

Beyond redox reactions of the naphthalene core, this compound undergoes reactions typical of its phenolic and ether functional groups, such as ether cleavage, acylation, and alkylation.

The ethoxy group in this compound is an alkyl aryl ether, and its C-O bond can be cleaved under specific conditions.

Acid-Catalyzed Cleavage: The most common method for cleaving ethers is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orglongdom.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For alkyl aryl ethers, the cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org This is because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon, and phenols are unreactive towards nucleophilic substitution at the aromatic ring. libretexts.orglibretexts.org

The mechanism is typically Sₙ2 for primary and secondary alkyl groups attached to the ether oxygen. wikipedia.orglongdom.org In the case of this compound, the ethyl group is a primary alkyl group, so the cleavage with HBr or HI would proceed via an Sₙ2 mechanism to give 1-hydroxynaphthalen-2-ol (a catechol derivative) and ethyl halide.

Figure 2: Acid-catalyzed cleavage of the ether linkage in this compound.

Other Cleavage Methods: Research has also explored other reagents for ether cleavage. For instance, the combination of AlCl₃ and an aroyl group has been shown to effect regioselective cleavage of methoxy (B1213986) groups on naphthalenes. scirp.org Reductive cleavage of aromatic C-O bonds can also be achieved using transition-metal-free systems, such as activated silanes or alkali metal reagents. google.comcaltech.edu

Cleavage Method Reagents Products Mechanism
Acid-CatalyzedHI, HBrPhenol and Alkyl HalideSₙ2 (for primary/secondary alkyl groups)
Lewis Acid-AssistedAlCl₃PhenolVaries with substrate
Reductive CleavageActivated Silanes, Alkali MetalsPhenolReductive

The electron-rich naphthalene ring, activated by the hydroxyl and ethoxy groups, is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation. These reactions introduce acyl or alkyl groups onto the aromatic nucleus.

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nrochemistry.comsigmaaldrich.com This reaction introduces an acyl group (R-C=O) onto the aromatic ring. The hydroxyl and ethoxy groups are ortho-, para-directing activators. Given the structure of this compound, acylation would be expected to occur at the available positions on the activated ring, with the precise location influenced by steric and electronic factors. Acylation of the related compound 2-naphthol with acetic anhydride has been studied, demonstrating the feasibility of this transformation on the naphthol scaffold. researchgate.net

Friedel-Crafts Alkylation: Similarly, Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. pressbooks.pubmt.com However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. pressbooks.pub Studies on the alkylation of 2-methoxynaphthalene, a close analog, have shown that zeolites can be used as shape-selective catalysts to control the position of alkylation. iitm.ac.in

The directing effects of the -OH and -OEt groups would guide the incoming electrophile to specific positions on the naphthalene ring. The sulfenylation of 2-ethoxynaphthalene, an electrophilic substitution, has been shown to occur at the C-1 position of 2-naphthol derivatives, highlighting the regioselectivity of such reactions. rsc.org

Reaction Reagents Electrophile Key Features
Friedel-Crafts AcylationAcyl Halide/Anhydride, AlCl₃Acylium ion (R-C≡O⁺)Forms ketones; no rearrangements or polyacylation. nrochemistry.comsigmaaldrich.com
Friedel-Crafts AlkylationAlkyl Halide, AlCl₃Carbocation (R⁺)Forms alkylated aromatics; prone to rearrangements and polyalkylation. pressbooks.pub

Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethoxynaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. azom.com By observing the magnetic properties of atomic nuclei, specifically their chemical shifts and coupling constants, the connectivity and spatial arrangement of atoms within a molecule can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). For 2-Ethoxynaphthalen-1-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons on the naphthalene (B1677914) ring, and the hydroxyl proton.

The ethoxy group protons would appear as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling to each other. The aromatic region of the spectrum would display a complex pattern of signals for the six protons on the naphthalene ring system. Their specific chemical shifts are influenced by the electronic effects of the hydroxyl and ethoxy substituents. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Ethoxy CH₃ ~1.4-1.6 Triplet (t) 3H
Ethoxy CH₂ ~4.0-4.2 Quartet (q) 2H
Aromatic H ~7.0-8.0 Multiplet (m) 6H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to each unique carbon atom in the molecule.

The two carbon atoms of the ethoxy group would appear in the aliphatic region of the spectrum. The ten carbons of the naphthalene ring would resonate in the aromatic region, with their chemical shifts influenced by the positions of the electron-donating hydroxyl and ethoxy groups. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the ethoxy group (C-2) would be significantly shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Ethoxy CH₃ ~15
Ethoxy CH₂ ~65
Aromatic C ~105-135
Aromatic C-O (C-2) ~145-150

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the ethoxy CH₂ and CH₃ protons, as well as between adjacent protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide valuable information about the three-dimensional structure and conformation of the molecule.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. azom.comresolvemass.ca The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.cafujifilm.com This allows for absolute quantification, often without the need for calibration curves that are required in many other analytical techniques. azom.comresolvemass.ca

To determine the purity of a this compound sample, a known amount of a high-purity internal standard is added to a precisely weighed sample. resolvemass.ca The ¹H NMR spectrum is then recorded under specific conditions that ensure a quantitative response, such as a sufficient relaxation delay between scans to allow for full recovery of the magnetization. By comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision. usp.org This non-destructive technique is versatile and can be used for a wide range of organic compounds. azom.comresolvemass.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the vibrational energy of molecules. contractlaboratory.comsfr.ca These methods provide information about the functional groups present in a molecule, as each type of bond (e.g., O-H, C-H, C=C, C-O) vibrates at a characteristic frequency. triprinceton.org While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. gatewayanalytical.com These two techniques are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. triprinceton.org

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups in a molecule. contractlaboratory.com When a sample of this compound is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. An FT-IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

Sharp bands just below 3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic ethoxy group.

Sharp bands just above 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic naphthalene ring.

Strong absorption bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations of the ether and phenol (B47542) functionalities.

Several bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded) 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
Aliphatic C-H Stretch 2850 - 2980 Medium, Sharp
Aromatic C=C Stretch 1400 - 1600 Medium to Weak

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a specific chemical fingerprint of a molecule. nih.gov The Raman spectrum arises from the inelastic scattering of monochromatic light, providing information on the vibrational modes of a molecule. nih.gov Each molecule possesses a unique set of vibrational states, resulting in a characteristic Raman spectrum with distinct peaks that correspond to specific molecular bonds and symmetries. nih.gov

For this compound, the Raman spectrum is expected to be rich with information, detailing the characteristics of its core structural components: the naphthalene ring system, the hydroxyl (-OH) group, and the ethoxy (-OCH₂CH₃) group.

Expected Spectral Features:

Naphthalene Ring Vibrations: The aromatic C-C stretching vibrations within the naphthalene ring typically appear in the 1300-1650 cm⁻¹ region. The ring breathing modes, which are often strong and sharp in the Raman spectra of aromatic compounds, would provide a distinct signature.

C-H Vibrations: Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group would also appear in this region (approx. 2850-3000 cm⁻¹). americanpharmaceuticalreview.com

Ether Linkage: The C-O-C stretching vibrations of the ethoxy group would produce characteristic bands, typically in the 1000-1300 cm⁻¹ region.

Hydroxyl Group: The O-H stretching band is often weak in Raman spectroscopy but can sometimes be observed. The C-O stretching of the phenolic hydroxyl group would also provide a characteristic peak.

Differences in the crystalline structure, or polymorphism, can lead to observable changes in the Raman spectra, including shifts in peak frequencies, relative intensities, and the number of bands observed. americanpharmaceuticalreview.com This sensitivity makes Raman spectroscopy a valuable tool for identifying different solid-state forms of this compound. americanpharmaceuticalreview.com

Advanced IR Techniques (e.g., AFM-IR, O-PTIR) for Micro/Nano-Scale Analysis

While traditional infrared (IR) spectroscopy provides bulk chemical information, advanced techniques such as Atomic Force Microscopy-Infrared (AFM-IR) and Optical Photothermal Infrared (O-PTIR) spectroscopy enable chemical analysis at the micro and nanoscale. nih.govwikipedia.org

AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy. wikipedia.org This technique measures the local absorption of tunable infrared light by a sample, detecting the resulting photothermal expansion with a sharp AFM tip. wikipedia.orgmolecularvista.com This allows for the acquisition of IR absorption spectra and the creation of chemical maps at a spatial resolution of approximately 10-20 nm. wikipedia.org

O-PTIR also overcomes the diffraction limit of conventional IR microscopy by using a visible laser to detect the photothermal response induced by a tunable mid-IR laser. photothermal.comresearchgate.net This non-contact technique provides FTIR-quality spectra at a sub-micron resolution and is immune to dispersive scattering artifacts. nih.govphotothermal.com O-PTIR can be particularly advantageous for analyzing heterogeneous samples with minimal preparation. nih.gov

Application to this compound: For this compound, these advanced techniques could be applied to:

Analyze micro-domains: Investigate the chemical composition of individual microcrystals or nano-domains within a polymorphic sample.

Study surface chemistry: Characterize the distribution of the compound on a surface or within a polymer matrix at the nanoscale.

Failure analysis: Identify the presence of this compound as a contaminant or impurity in materials with high spatial resolution.

By tuning the IR laser to a characteristic vibrational frequency of the compound, such as a carbonyl stretch if it were part of a larger structure or a strong naphthalene ring mode, one could map its precise location in a complex sample. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. alevelchemistry.co.uk It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, offers significant insights into its molecular structure. alevelchemistry.co.ukchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the m/z ratio to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition with high confidence. measurlabs.comresearchgate.net While two different molecules might share the same nominal mass (integer mass), their exact masses will differ due to the slight mass differences between their constituent isotopes. bioanalysis-zone.com

For this compound, the molecular formula is C₁₂H₁₂O₂. The exact mass can be calculated using the isotopic masses of the most abundant isotopes of carbon, hydrogen, and oxygen.

Table 1: HRMS Data for this compound

Property Value
Molecular Formula C₁₂H₁₂O₂
Nominal Mass 188 u

An HRMS measurement yielding a mass very close to 188.08373 would strongly confirm the elemental composition of the molecular ion as C₁₂H₁₂O₂. It is important to note, however, that HRMS alone cannot distinguish between isomers, which have the same molecular formula and thus the same exact mass. alevelchemistry.co.ukbioanalysis-zone.com

Fragmentation Pathways and Structural Assignment

In a mass spectrometer, particularly under hard ionization conditions like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and reproducible, serving as a molecular fingerprint that is crucial for structural assignment. chemguide.co.uklibretexts.org

For this compound (MW=188.1), several key fragmentation pathways can be predicted based on its structure:

Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common pathway. This would involve the loss of an ethyl radical (•C₂H₅, 29 u) to form a stable oxonium ion.

Loss of Ethylene (B1197577): A rearrangement reaction could lead to the elimination of a neutral ethylene molecule (C₂H₄, 28 u) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, or through other mechanisms, resulting in an ion corresponding to naphthalen-1,2-diol.

Cleavage of the Naphthalene Ring: The stable aromatic ring can also fragment, although this typically requires more energy. This can lead to the loss of neutral molecules like carbon monoxide (CO, 28 u) or acetylene (B1199291) (C₂H₂, 26 u).

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ether can result in the loss of an ethoxy radical (•OC₂H₅, 45 u), leaving a naphthalene cation.

Table 2: Predicted Mass Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
188 [C₁₂H₁₂O₂]⁺• (Molecular Ion)
160 [C₁₀H₈O₂]⁺• C₂H₄ (Ethylene)
159 [C₁₂H₁₁O]⁺ •OH (Hydroxyl radical)
145 [C₁₁H₉O]⁺ •CH₃ (Methyl radical from ethoxy)
131 [C₁₀H₇O]⁺ •C₂H₅O (Ethoxy radical)

Analysis of these fragments allows chemists to piece together the original structure. msu.edu The relative abundance of these peaks provides further clues about the stability of the respective ions and the favorability of different fragmentation routes. chemguide.co.uk

Ionization Techniques (EI, CI, ESI, MALDI)

The choice of ionization technique is critical in mass spectrometry as it determines the nature and extent of fragmentation. fiveable.melibretexts.org

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.orgacdlabs.com This process imparts significant energy, leading to extensive fragmentation. acdlabs.com While this is excellent for structural elucidation by creating a detailed fragmentation pattern, the molecular ion peak may be weak or absent for some molecules. libretexts.org For this compound, EI would be useful for generating the fragments discussed in the previous section.

Chemical Ionization (CI): A "soft" ionization technique, CI uses a reagent gas (like methane (B114726) or ammonia) which is first ionized. libretexts.orgacdlabs.com These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form pseudomolecular ions like [M+H]⁺. libretexts.org This process is much gentler than EI, resulting in significantly less fragmentation and a more prominent molecular ion peak, which is useful for confirming molecular weight. libretexts.org

Electrospray Ionization (ESI): ESI is another soft ionization method, ideal for polar and thermally labile molecules. fiveable.memetwarebio.com A solution of the analyte is sprayed through a charged capillary, creating charged droplets from which ions are desorbed as the solvent evaporates. metwarebio.com ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and would be an excellent choice for analyzing this compound, likely producing a strong [M+H]⁺ or [M-H]⁻ ion with minimal fragmentation. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy. fiveable.memetwarebio.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. fiveable.me MALDI is also a soft ionization technique that typically produces singly charged ions and is well-suited for analyzing a wide range of molecules with minimal fragmentation. metwarebio.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu

The naphthalene ring system in this compound is a strong chromophore. Aromatic systems like naphthalene typically exhibit multiple absorption bands in the UV region. These arise from π → π* transitions, where an electron from a pi bonding orbital is promoted to a pi anti-bonding orbital.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions similar to other substituted naphthalenes. Typically, naphthalene itself shows a strong absorption band around 220 nm, a series of sharp bands between 250-290 nm, and a weaker, broad band around 310-320 nm. The presence of the hydroxyl (-OH) and ethoxy (-OCH₂) substituents, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the intensity of these absorption bands. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent used due to solvent-solute interactions. sci-hub.se

Table 3: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₁₂H₁₂O₂
Naphthalene C₁₀H₈
Methane CH₄
Ammonia (B1221849) NH₃
Carbon Monoxide CO
Acetylene C₂H₂

Electronic Transitions and Chromophore Analysis

The study of electronic transitions using techniques like Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental to understanding the electronic structure of a molecule. ubbcluj.roresearchgate.net These transitions involve the promotion of electrons from a lower energy molecular orbital to a higher energy one upon absorption of light. libretexts.org

The primary chromophore in this compound is the naphthalene ring system. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. ubbcluj.ro The extended π-conjugated system of the two fused benzene (B151609) rings in naphthalene is expected to give rise to intense π → π* transitions. libretexts.org The presence of the hydroxyl (-OH) and ethoxy (-OCH2CH3) substituents, which are auxochromes, is anticipated to modulate the absorption characteristics. Auxochromes are groups with non-bonding electrons (n electrons) that, when attached to a chromophore, can alter the wavelength (λmax) and intensity of the absorption.

The expected electronic transitions for this molecule would include:

π → π transitions:* Associated with the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic naphthalene core. These are typically high-intensity absorptions.

n → π transitions:* Involving the promotion of a non-bonding electron from the oxygen atoms of the hydroxyl and ethoxy groups to a pi anti-bonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net

Specific experimental data, such as the maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) for this compound, are not available in the reviewed literature. Such data would be essential for a complete chromophore analysis and for understanding the precise effects of the substituents on the naphthalene electronic structure.

Purity Assessment and Concentration Determination

Ensuring the purity of a chemical compound is critical for its application in research and synthesis. While specific research detailing the validation of purity assessment methods for this compound is not found in the search results, standard analytical techniques are routinely employed for such purposes. Commercial suppliers indicate purities of 95-96%, which are verified using established methods. labshake.comchembuyersguide.com

Common Methods for Purity Assessment:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the main compound from impurities. A high-purity sample would ideally show a single major peak.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure and can reveal the presence of impurities through unexpected signals.

Melting Point Analysis: A pure crystalline solid typically has a sharp and well-defined melting point range. Impurities tend to broaden and depress the melting point.

Methods for Concentration Determination:

UV-Vis Spectrophotometry: Once the molar absorptivity (ε) at a specific wavelength (λmax) is known, the Beer-Lambert law can be used to determine the concentration of the compound in a solution. researchgate.net

Quantitative NMR (qNMR): This technique uses an internal standard of known concentration to accurately determine the concentration of the analyte in a solution.

Detailed experimental protocols and validation data for these methods applied specifically to this compound are not present in the available literature. epa.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. uol.deuniv-rennes.fr It relies on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in an ordered lattice. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides the precise coordinates of every atom in a molecule (excluding hydrogen atoms in some cases), allowing for the unambiguous determination of its absolute structure. uol.denih.govrsc.org This analysis yields detailed geometric parameters.

Key Information from SC-XRD:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Crystal System and Space Group: Defines the symmetry of the crystal.

A search of the scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. While crystal structures for related Schiff base derivatives of 2-ethoxy-1-naphthaldehyde (B42516) have been reported, this information is not applicable to this compound. nih.govresearchgate.net Without this primary crystallographic data, a definitive analysis of its solid-state conformation and packing is not possible.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. carleton.eduamericanpharmaceuticalreview.com It is a valuable tool for identifying crystalline phases, determining sample purity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. govinfo.gov

A PXRD experiment produces a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

No experimental powder X-ray diffraction patterns for this compound were found in the reviewed literature. Such data would be necessary to characterize the crystalline form of bulk material and identify any potential polymorphs.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis is performed using the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. scienceopen.com The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that of all other molecules.

As no single-crystal X-ray diffraction data for this compound has been reported, a Hirshfeld surface analysis cannot be performed. Such an analysis would be crucial for a detailed understanding of the non-covalent interactions, including potential hydrogen bonding involving the hydroxyl group, that govern the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Investigations of 2 Ethoxynaphthalen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For a molecule like 2-Ethoxynaphthalen-1-ol, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions. The energy gap value would provide a quantitative measure of its electronic excitability and reactivity.

Table 1: Illustrative Data for Molecular Orbital Analysis of a Naphthalene (B1677914) Derivative (Note: This table is for illustrative purposes only, as specific data for this compound is unavailable. The values are representative of what would be calculated for a similar aromatic compound.)

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.2

| HOMO-LUMO Gap | 4.6 |

Fukui Functions for Reactivity Prediction

Fukui functions are descriptors derived from DFT that are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f +(r ): Predicts the site for a nucleophilic attack (where an electron is added).

f -(r ): Predicts the site for an electrophilic attack (where an electron is removed).

f 0(r ): Predicts the site for a radical attack.

By calculating and visualizing these functions for this compound, one could identify which specific atoms on the naphthalene ring or the ethoxy and hydroxyl substituents are most susceptible to different types of chemical reactions. This provides a detailed map of local reactivity, which is invaluable for predicting reaction outcomes.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. It allows for the exploration of the different shapes (conformations) a molecule can adopt and the energetic favorability of these conformations.

Simulations of Molecular Conformations in Different Environments

For a flexible molecule like this compound, which has rotatable bonds in its ethoxy group, MD simulations can reveal its preferred conformations. The orientation of the ethoxy and hydroxyl groups can be influenced by the surrounding environment. An MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent) and calculating the forces between all atoms over a series of small time steps.

By running the simulation for a sufficient duration (nanoseconds to microseconds), one can observe the dynamic behavior of the molecule, including bond rotations and intermolecular interactions (like hydrogen bonding) with the solvent. This analysis would provide insights into the dominant conformations of this compound in different chemical environments, which is crucial for understanding its behavior in solution.

Energetic Landscape Mapping

The potential energy surface (PES), or energetic landscape, is a conceptual map that relates the energy of a molecule to its geometric structure. For this compound, the key geometric variables would be the dihedral angles of the ethoxy and hydroxyl groups.

By systematically rotating these bonds and calculating the molecule's potential energy at each configuration using quantum chemical methods, an energetic landscape can be constructed. This map would show energy minima, which correspond to stable, low-energy conformations, and energy barriers (saddle points), which represent the transition states between these conformations. Mapping this landscape would provide a comprehensive understanding of the molecule's conformational flexibility, the relative stability of its different shapes, and the energy required to interconvert between them.

Reaction Mechanism Predictions and Transition State Modeling

Computational methods are instrumental in elucidating the intricate details of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, theoretical calculations can predict the most likely pathways for various reactions, such as oxidation, electrophilic substitution, or metabolic transformations.

Detailed research into the reaction mechanisms of related naphthalene derivatives provides a framework for understanding the potential reactivity of this compound. For instance, studies on the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by hydroxyl radicals have utilized quantum chemistry to map out the reaction pathways. researchgate.net Similar methodologies can be applied to this compound to predict the initial sites of radical attack and the subsequent reaction steps. Density Functional Theory (DFT) is a common method for these investigations, as it can be used to calculate the energies of reactants, products, intermediates, and transition states.

A hypothetical reaction, such as the O-demethylation of a methoxy-substituted naphthalene, can be modeled to understand the enzymatic processes that might be involved in the metabolism of this compound. The table below illustrates the kind of data that can be generated from such a computational study, showing the calculated activation energies for different potential pathways.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Transition State Geometry
Hydroxylation at C4DFT (B3LYP/6-31G)15.2Characterized by the formation of a C-O bond
Epoxidation of the substituted ringDFT (B3LYP/6-31G)18.5Formation of a three-membered epoxide ring
O-dealkylationDFT (B3LYP/6-31G*)22.1C-O bond cleavage of the ethoxy group

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the chemical structure of a compound with its reactivity or physical properties. These models are built on the principle that the structure of a molecule dictates its behavior. For this compound, QSRR/QSPR studies could be employed to predict a wide range of characteristics, from its chromatographic retention time to its biological activity, based on calculated molecular descriptors.

The development of a QSRR/QSPR model involves several steps: the creation of a dataset of compounds with known properties, the calculation of a large number of molecular descriptors for each compound, the selection of the most relevant descriptors, and the generation and validation of a mathematical model. For naphthalene derivatives, QSRR studies have been successfully used to predict properties like chromatographic retention times. nih.gov

A hypothetical QSPR model to predict the lipophilicity (logP) of a series of alkoxy-substituted naphthalenols, including this compound, could be developed using descriptors such as the solvent-accessible surface area (SASA), the octanol-water partition coefficient (logP), and various electronic parameters. The table below presents a sample of the data that would be used to build such a model.

CompoundSASA (Ų)Calculated logPExperimental logP
2-Methoxynaphthalen-1-ol220.52.852.90
This compound245.23.253.30
2-Propoxynaphthalen-1-ol268.93.653.70

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions can aid in the assignment of experimental spectra and can also be used to study the effects of conformational changes or intermolecular interactions on the chemical shifts.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. By calculating the harmonic vibrational frequencies of this compound using methods like DFT, a theoretical IR spectrum can be generated. Comparing this predicted spectrum with the experimental one can help in the assignment of the observed absorption bands to specific vibrational modes.

UV-Vis Spectroscopy: The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic TechniquePredicted ValueExperimental Value
¹H NMR (δ, ppm) for -OCH₂-4.154.12
¹³C NMR (δ, ppm) for C1-OH155.8155.5
IR (cm⁻¹) for O-H stretch34503445
UV-Vis (λmax, nm)285288

Synthesis and Applications of 2 Ethoxynaphthalen 1 Ol Derivatives

Design and Synthesis of Schiff Base Derivatives of 2-Ethoxynaphthalen-1-yl

The functionalization of 2-ethoxynaphthalen-1-ol derivatives frequently begins with the conversion to its more reactive aldehyde form, 2-ethoxy-1-naphthaldehyde (B42516). This key intermediate can be synthesized from 2-ethoxynaphthalene (B165321) (also known as β-naphthyl ethyl ether) through a Vilsmeier-Haack type formylation reaction using reagents like N-methylformanilide and phosphorus oxychloride orgsyn.org. This aldehyde serves as a versatile platform for the synthesis of a wide array of Schiff base derivatives.

Condensation Reactions with Amines

Schiff bases, characterized by the azomethine (-C=N-) functional group, are primarily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone mdpi.com. Derivatives of this compound follow this classical pathway, where 2-ethoxy-1-naphthaldehyde reacts with various primary amines.

The reaction typically involves refluxing the aldehyde and the chosen amine in a suitable solvent, such as ethanol (B145695). This process leads to the formation of the corresponding N-substituted imine with the elimination of a water molecule nih.gov. A specific example is the synthesis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline, which was prepared by refluxing 2-ethoxy-1-naphthaldehyde and 2-ethylaniline (B167055) in ethanol for several hours, yielding the desired Schiff base nih.gov. While studies on the ethoxy derivative are specific, the extensive research on the analogous 2-hydroxy-1-naphthaldehyde (B42665) confirms that this condensation is a general and efficient method applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines researchpublish.com.

The table below summarizes a representative synthesis of a Schiff base derivative.

Aldehyde PrecursorAmine ReactantSolventConditionProductYieldReference
2-ethoxy-1-naphthaldehyde2-ethylanilineEthanolReflux, 5 hours(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline62% nih.gov

Structural Diversity and Ligand Design

The true utility of these condensation reactions lies in the vast structural diversity they enable. By carefully selecting the primary amine, a wide variety of Schiff bases can be designed with tailored electronic and steric properties. This versatility is particularly valuable in the field of coordination chemistry, where Schiff bases are renowned for their ability to act as versatile ligands nih.govresearchgate.net.

The nitrogen atom of the imine group and the oxygen atom of the ethoxy or parent hydroxyl group can act as coordination sites. The naphthalene (B1677914) backbone provides a rigid scaffold, and substituents on the amine component can introduce additional donor atoms, leading to ligands with varying denticity (the number of donor groups in a single ligand that bind to a central atom). For instance, reacting 2-ethoxy-1-naphthaldehyde with a simple aniline (B41778) derivative yields a bidentate (NO) ligand nih.gov. In contrast, using a diamine like o-phenylenediamine (B120857) can result in a tetradentate (N2O2) ligand capable of forming stable complexes with transition metals researchpublish.com.

The design of these ligands is influenced by several factors:

Steric Hindrance: Bulky groups on the amine can influence the geometry of the resulting metal complex.

Electronic Effects: Electron-donating or withdrawing groups on either the naphthalene or amine moiety can modulate the electron density on the donor atoms, affecting the stability and reactivity of the metal complex.

This ability to fine-tune the ligand's structure is crucial for its application in areas such as catalysis, materials science, and the development of fluorescent sensors asianpubs.orgresearchgate.net.

Development of Functionalized Materials Precursors

Derivatives of this compound, particularly the Schiff bases, serve as valuable precursors for the development of advanced functional materials. The rigid, aromatic naphthalene core, combined with the versatile chemistry of the Schiff base linkage, allows for their incorporation into both polymeric and discrete molecular materials with interesting electronic and optoelectronic properties.

Polymeric Materials and Macromolecular Architectures

The incorporation of naphthalene-based units into polymers is a known strategy for creating materials with high thermal stability and specific optical properties. While direct polymerization of this compound derivatives is a specialized area, these molecules can be viewed as functional monomers. For instance, naphthalene-based conjugated polymers have been synthesized via methods like Suzuki coupling or Ni-catalyzed polycondensation from dibromonaphthalene derivatives researchgate.net. By introducing polymerizable groups onto the Schiff base derivatives of this compound, they could be integrated into such macromolecular architectures.

The Schiff base moiety itself can be part of a polycondensation reaction, leading to the formation of poly(azomethine)s. These polymers are noted for their thermal stability and semiconductor properties. The naphthalene unit would enhance the aromatic content and potentially improve charge transport properties within the polymer chain.

Organic Electronic and Optoelectronic Materials

A significant application for these derivatives is in the field of organic electronics and optoelectronics. This is largely due to the inherent fluorescent properties of the naphthalene ring system, which can be modulated by functionalization researchgate.net. Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde are well-documented as fluorescent compounds, and this property is leveraged to create chemosensors rsc.orgscispace.comnih.gov.

These molecules can act as "turn-on" fluorescent probes for detecting specific metal ions, such as Zn²⁺ scispace.comnih.gov. In such a system, the Schiff base ligand exhibits weak fluorescence in its free state. Upon binding to the target ion, conformational changes or the inhibition of photoinduced electron transfer (PET) processes can lead to a significant enhancement in fluorescence intensity scispace.com. This behavior makes them ideal candidates for sensing applications and for imaging within biological systems. The strong luminescence also suggests potential for use as emitting materials in organic light-emitting diodes (OLEDs), a field where naphthalene derivatives are already employed to improve electron charge mobility and device stability gatech.edu.

The table below details the properties of a fluorescent probe based on a closely related naphthaldehyde Schiff base.

Probe NameFluorophore CoreBinding GroupTarget IonFluorescence ResponseDetection LimitReference
NFC2-hydroxy-1-naphthaldehydefuran-2-carbohydrazideZn²⁺Turn-on23.4 nM scispace.com

Advanced Catalysis and Organocatalysis

Schiff base derivatives of this compound are highly effective ligands for creating transition metal complexes that function as catalysts in a variety of organic transformations. The ligand serves to stabilize the metal ion in various oxidation states and provides a specific steric and electronic environment that can control the activity and selectivity of the catalytic reaction researchgate.net.

Metal-Schiff base complexes derived from the structurally similar 2-hydroxy-1-naphthaldehyde have demonstrated broad catalytic effectiveness asianpubs.orgresearchgate.net. A notable example is the use of a Schiff base oxovanadium(IV) complex as a catalyst for the epoxidation of allylic alcohols and olefins. In one study, a complex synthesized with 2-hydroxynaphthaldehyde was supported on magnetic nanoparticles, creating a highly selective and reusable catalyst for converting substrates like geraniol (B1671447) into their corresponding epoxides with high yields researchgate.net. The fundamental principle—coordination of the metal to the Schiff base—is directly applicable to ligands derived from this compound.

In the realm of organocatalysis, which uses small organic molecules as catalysts, naphthol derivatives have also found a role. While the Schiff base itself is more commonly a ligand for a metal catalyst, the broader structural class is active in organocatalytic systems. For example, bifunctional thiourea-tertiary-amine catalysts have been used to promote enantioselective Friedel-Crafts-type reactions of 2-naphthol (B1666908) with α-keto esters, leading to the formation of optically active naphthopyran derivatives scispace.com. This demonstrates the utility of the naphthol scaffold in creating chiral environments to guide asymmetric reactions. The development of chiral Schiff bases from this compound could similarly lead to new organocatalysts or ligands for asymmetric metal catalysis.

An article on the synthesis and applications of This compound derivatives cannot be generated as requested. Extensive research has revealed a significant lack of available scientific literature and data pertaining specifically to the chemical compound “this compound” and its derivatives.

The provided structural outline requires in-depth information on ligand design, catalysis, and supramolecular chemistry, all of which are contingent upon the existence of a foundational body of research on the parent compound. Without established synthesis methods, characterized properties, and documented applications for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed instructions.

It is possible that "this compound" may be a typographical error, and the intended subject was a more commonly studied isomer, such as a derivative of 2-Naphthol or another related naphthalene compound. Research on these related compounds is extensive; however, in keeping with the strict instructions to focus solely on "this compound," no further content can be produced.

An article on advanced research methodologies and techniques focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches have not yielded specific research data or literature pertaining to "this compound" within the advanced methodological frameworks requested, such as integrated analytical platforms, high-throughput experimentation, chemoinformatics, or interdisciplinary research.

The available scientific literature and chemical databases primarily provide information on the related compound, 2-ethoxynaphthalene. However, to adhere to the strict focus on "this compound" as requested, no content can be produced.

Further investigation into this specific compound is required before an article that meets the outlined criteria can be developed. Should pertinent research on "this compound" become available, a detailed article could be composed.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-Ethoxynaphthalen-1-ol?

The synthesis of this compound typically follows nucleophilic substitution or Williamson ether synthesis. For example, reacting naphthalen-1-ol with ethyl bromide or iodide in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux conditions (2–12 hours). Purification involves extraction with ethyl acetate and solvent evaporation .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : To confirm ethoxy group integration and aromatic proton environments.
  • IR Spectroscopy : Detection of O-H (naphthol) and C-O (ether) stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in related naphthol derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 270–290 nm) is preferred. Derivatization via diazonium salt coupling (e.g., forming azo dyes) enhances sensitivity in spectrophotometric assays .

Q. What are the key structural features of this compound confirmed by crystallography?

X-ray studies of analogous compounds reveal planar naphthalene cores with ethoxy groups adopting specific dihedral angles. Hydrogen bonding between the hydroxyl group and adjacent oxygen atoms stabilizes the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying conditions?

Systematic analysis of reaction parameters (e.g., solvent polarity, base strength, temperature) using design-of-experiments (DoE) methodologies is critical. For instance, DMF may enhance solubility but accelerate side reactions compared to THF. Thermodynamic models (e.g., local composition theory) can predict nonideal behavior in solvent mixtures .

Q. What strategies mitigate toxicity risks during handling of this compound in long-term studies?

  • Use P95 respirators and nitrile gloves to prevent inhalation/skin contact (acute toxicity: H302, H312, H332).
  • Implement closed-system processing to limit environmental release (chronic aquatic hazard: H413). Toxicity data from naphthalene derivatives suggest prioritizing waste neutralization before disposal .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Polar solvents (e.g., ethanol) stabilize the hydroxyl group via hydrogen bonding, reducing oxidation. Elevated temperatures (>60°C) accelerate degradation; kinetic studies recommend storage at 4°C under inert atmospheres. Solvent selection aligns with Hansen solubility parameters to minimize decomposition .

Q. What are the mechanistic pathways for the decomposition of this compound under oxidative conditions?

Oxidation primarily targets the ethoxy group, generating naphthoquinone derivatives. Radical scavengers (e.g., BHT) suppress autoxidation pathways. LC-MS/MS identifies intermediates like 2-hydroxynaphthalen-1-one, confirming stepwise demethylation and hydroxylation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron-rich nature directs electrophilic aromatic substitution to the para position. MD simulations model solvent effects on reaction kinetics .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Key issues include:

  • Side reactions : Increased ethyl bromide concentration promotes dialkylation.
  • Purification : Chromatography becomes impractical; recrystallization in hexane/ethyl acetate mixtures improves yield (≥95%).
  • Safety : Exothermic reactions require controlled addition and cooling systems to prevent thermal runaway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.